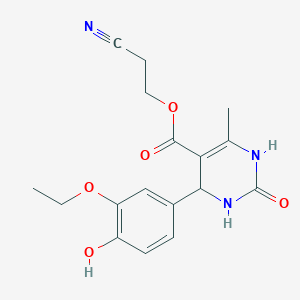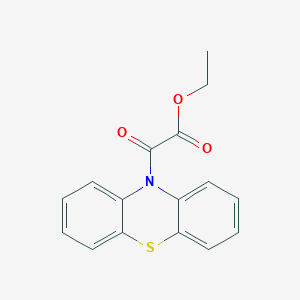amino]methyl}-4H-chromen-4-one](/img/structure/B5086896.png)
3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one, also known as DMCM, is a synthetic compound that belongs to the coumarin family. It has been extensively studied for its potential use as a research tool in neuroscience and pharmacology. DMCM is a GABA-A receptor antagonist, which means it can block the inhibitory effects of GABA on neuronal activity. This property makes DMCM a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions.
Mécanisme D'action
3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one acts as a competitive antagonist at the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABA on neuronal activity. By blocking the inhibitory effects of GABA, 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one can increase neuronal excitability and induce seizures in animal models.
Biochemical and Physiological Effects:
3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one has been shown to induce seizures in animal models, which suggests that it can increase neuronal excitability. It has also been shown to increase locomotor activity and decrease anxiety-like behavior in rodents. These effects are consistent with the blockade of GABAergic neurotransmission by 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one is a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. Its ability to induce seizures in animal models makes it a useful tool for studying the mechanisms of epileptogenesis. However, 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one has some limitations as a research tool. Its effects on behavior and physiology are not specific to GABAergic neurotransmission, and it can also interact with other neurotransmitter systems. In addition, 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one has a relatively short half-life, which limits its usefulness for long-term experiments.
Orientations Futures
There are several future directions for research on 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one. One direction is to study the effects of 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one on specific GABA-A receptor subtypes, which could provide insights into the mechanisms of GABAergic neurotransmission. Another direction is to use 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one in combination with other drugs to study the interactions between different neurotransmitter systems. Finally, 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one could be used to study the role of GABAergic neurotransmission in human diseases such as epilepsy and anxiety disorders.
Méthodes De Synthèse
3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one can be synthesized through a multi-step process starting from 4-hydroxycoumarin. The first step involves the protection of the hydroxyl group with a benzyl group. This is followed by the introduction of a dimethylaminoethyl group at the 3-position of the coumarin ring using a reagent such as N,N-dimethylethylenediamine. The benzyl protecting group is then removed, and the resulting compound is treated with formaldehyde and methylamine to introduce the final methylaminoethyl group at the 4-position of the coumarin ring.
Applications De Recherche Scientifique
3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one has been used extensively in neuroscience research to study the role of GABAergic neurotransmission in various physiological and pathological conditions. It has been shown to induce seizures in animal models, which makes it a useful tool for studying the mechanisms of epileptogenesis. 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one has also been used to study the effects of GABAergic drugs on anxiety and depression, as well as the role of GABAergic neurotransmission in drug addiction.
Propriétés
IUPAC Name |
3-[[2-(dimethylamino)ethyl-methylamino]methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-16(2)8-9-17(3)10-12-11-19-14-7-5-4-6-13(14)15(12)18/h4-7,11H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIVBWGSRQCLKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=COC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5086816.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide](/img/structure/B5086825.png)
![5-(4-nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium bromide](/img/structure/B5086832.png)
![3-[(4-bromo-3-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one](/img/structure/B5086833.png)
![diethyl {2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}malonate](/img/structure/B5086848.png)


![17-(4-fluorobenzyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5086863.png)
![N-({5-[(2-amino-2-oxoethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B5086870.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-3,5-dimethylpiperazine](/img/structure/B5086875.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5086881.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5086882.png)
![5-{3-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5086910.png)